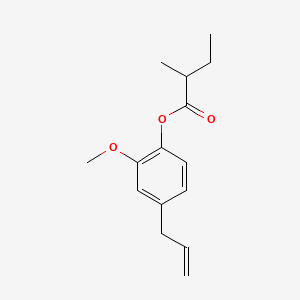

4-Allyl-2-methoxyphenyl 2-methylbutyrate

Description

Isolation from Botanical Sources

The isolation and identification of chemical compounds from plants is a fundamental aspect of phytochemistry. The following sections explore the documented constituents of the Asteraceae and Rosaceae families in relation to 4-Allyl-2-methoxyphenyl 2-methylbutyrate (B1264701).

Aster indicus, now commonly known as Kalimeris indica, is a member of the extensive Asteraceae family. wikipedia.org This family, also known as the daisy or sunflower family, is characterized by a vast diversity of chemical compounds. wikipedia.org While comprehensive phytochemical analyses of numerous Asteraceae species have been conducted, the specific compound 4-Allyl-2-methoxyphenyl 2-methylbutyrate has not been explicitly identified in the available literature for Aster indicus.

However, studies on other members of the Asteraceae family have revealed the presence of eugenol (B1671780), the phenolic precursor to the ester . For instance, the essential oil of Sphaeranthus indicus, another plant within the Asteraceae family, is reported to contain eugenol. fragrantica.com The presence of eugenol in this family suggests a biochemical pathway for its synthesis, which could potentially lead to the formation of its various esters, although this remains to be conclusively demonstrated for this compound in Aster indicus.

Table 1: Precursor and Related Compounds in the Asteraceae Family

| Compound Name | Chemical Formula | Plant Species | Family |

| Eugenol | C₁₀H₁₂O₂ | Sphaeranthus indicus | Asteraceae |

Data derived from phytochemical studies of the Asteraceae family.

The Rosaceae family, which includes a wide variety of fruit-bearing plants such as plums, cherries, and roses, is also a rich source of diverse chemical compounds. Prunus mume, commonly known as the Chinese plum or Japanese apricot, has been the subject of extensive phytochemical investigation. wikipedia.orgnih.gov

Research into the volatile components of Prunus mume has led to the identification of both precursors of this compound. Eugenol has been identified as one of the volatile compounds in Prunus mume blossoms. researchgate.net Furthermore, 2-methylbutanoic acid has been identified in the fruits of Prunus mume. nih.gov The co-occurrence of both the alcohol (eugenol) and the carboxylic acid (2-methylbutanoic acid) within the same plant species makes the natural formation of their corresponding ester, this compound, biochemically plausible. Despite this, the direct isolation and identification of this specific ester from Prunus mume has not been reported in the reviewed scientific literature.

Table 2: Precursor Compounds Identified in Prunus mume

| Compound Name | Chemical Formula | Part of Plant | Family |

| Eugenol | C₁₀H₁₂O₂ | Blossoms | Rosaceae |

| 2-Methylbutanoic acid | C₅H₁₀O₂ | Fruits | Rosaceae |

Data compiled from studies on the chemical constituents of Prunus mume. researchgate.netnih.gov

Presence in Essential Oil Compositions of Plant Species

While various eugenol esters, such as eugenyl acetate (B1210297), have been identified in essential oils, a specific search for this compound in the comprehensive databases of essential oil components does not yield any direct findings. The chemical analysis of essential oils is an ongoing field of research, and it is possible that this compound exists in trace amounts in some oils but has yet to be identified or reported. The study of eugenol esters in various oils has shown that the type and concentration of these esters can vary significantly depending on the plant species, geographical location, and extraction method.

Structure

3D Structure

Properties

CAS No. |

84731-73-7 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) 2-methylbutanoate |

InChI |

InChI=1S/C15H20O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5,8-11H,1,6-7H2,2-4H3 |

InChI Key |

SGAQPQHTGWRULN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Allyl 2 Methoxyphenyl 2 Methylbutyrate and Analogues

Esterification Strategies Utilizing 4-Allyl-2-methoxyphenol

The synthesis of esters from 4-allyl-2-methoxyphenol (eugenol), a readily available starting material isolated from clove oil, is a cornerstone of creating derivatives like 4-allyl-2-methoxyphenyl 2-methylbutyrate (B1264701). usu.ac.idsphinxsai.com Several effective strategies have been developed to achieve this transformation.

Acid Chloride and Pyridine (B92270) Mediated Reactions for Ester Formation

A general and widely practiced method for synthesizing 4-allyl-2-methoxyphenyl esters involves the reaction between 4-allyl-2-methoxyphenol and various acid chlorides in the presence of pyridine. neliti.com In this reaction, the lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the nucleophilic attack of the hydroxyl group of 4-allyl-2-methoxyphenol on the activated acylpyridinium intermediate. The subsequent elimination of the pyridinium (B92312) hydrochloride salt yields the desired ester product. This straightforward approach is effective for creating a range of eugenol-based esters. neliti.com

Application of the Yamaguchi Esterification Protocol

The Yamaguchi esterification offers a powerful and mild alternative for producing highly functionalized esters, including those derived from 4-allyl-2-methoxyphenol. neliti.comwikipedia.orgorganic-chemistry.org This protocol is particularly useful for sterically hindered substrates and for the synthesis of complex molecules like macrolides. wikipedia.orgfrontiersin.org The reaction was successfully applied to synthesize various 4-allyl-2-methoxyphenol derivatives, yielding products in the 80-90% range. neliti.com

The process begins with the reaction of a carboxylic acid (like 2-methylbutyric acid) with 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, in the presence of a tertiary amine base such as triethylamine (B128534) (Et₃N). wikipedia.orgfrontiersin.orgnih.gov This forms a highly reactive mixed anhydride. In the second step, the alcohol (4-allyl-2-methoxyphenol) and a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. wikipedia.orgresearchgate.net DMAP, being a superior nucleophile to the alcohol, attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly electrophilic acyl-substituted DMAP intermediate. organic-chemistry.org This intermediate is then readily attacked by the hydroxyl group of 4-allyl-2-methoxyphenol to furnish the final ester product with high efficiency. neliti.comorganic-chemistry.org

Table 1: Key Reagents in Yamaguchi Esterification

| Reagent | Name | Role |

|---|---|---|

| Carboxylic Acid | 2-Methylbutyric Acid | Acyl group donor |

| Alcohol | 4-Allyl-2-methoxyphenol | Nucleophile |

| Condensation Reagent | 2,4,6-Trichlorobenzoyl Chloride (TCBC) | Activates the carboxylic acid |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst |

Coupling Reactions (e.g., EDC·HCl/DMAP) for Ester Synthesis

Carbodiimide-mediated coupling reactions, often referred to as Steglich esterification, represent another versatile method for ester synthesis. nih.govresearchgate.net This approach utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), in conjunction with a nucleophilic catalyst like DMAP. nih.govnih.gov

The mechanism involves the activation of the carboxylic acid by EDC, which leads to the formation of a highly reactive O-acylisourea intermediate. nih.govresearchgate.net This intermediate is susceptible to side reactions, but in the presence of DMAP, it rapidly transfers its acyl group to the catalyst. nih.gov The resulting N-acylpyridinium species is a potent acylating agent that readily reacts with the alcohol (4-allyl-2-methoxyphenol) to form the target ester. nih.govnih.gov This method is known for its mild reaction conditions and has been extensively used in the synthesis of complex natural products. nih.gov A general procedure involves stirring the carboxylic acid, alcohol, EDC·HCl, and DMAP together in an anhydrous solvent like dichloromethane. nih.gov

Combinatorial Library Synthesis of Regioisomeric Allylmethoxyphenyl Esters

Combinatorial chemistry techniques have been employed to generate libraries of 4-allyl-2-methoxyphenol (eugenol) esters for biological screening. nih.gov This high-throughput approach allows for the rapid synthesis of a diverse set of analogues by reacting a common scaffold, such as 4-allyl-2-methoxyphenol, with a variety of different carboxylic acids. The resulting library of ester compounds can then be evaluated for specific biological activities, such as enzyme inhibition. nih.gov For example, a group of eugenol (B1671780) esters was designed and synthesized to be evaluated as potential inhibitors of soybean 15-lipoxygenase (SLO), with several compounds showing significant inhibitory activity. nih.gov This strategy accelerates the discovery of new bioactive compounds by systematically modifying the acyl portion of the eugenol ester.

Electrochemical Approaches to Unsaturated Ester Synthesis

Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often avoiding harsh reagents and reaction conditions. researchgate.netnus.edu.sg These techniques can be applied to both the formation of unsaturated esters and the selective modification of existing ones. researchgate.netnih.gov For instance, a sustainable process for making esters involves the electrocatalytic reduction of carbon monoxide and water using copper catalysts. nus.edu.sg Another innovative approach involves the O₂-triggered electrochemical generation of acyl chlorides, which then react with an alcohol to form the ester. researchgate.net

Cathodic Reduction for Hydrogenation of Unsaturated Carbon-Carbon Bonds

The selective hydrogenation of carbon-carbon double bonds is a fundamental transformation in organic synthesis. researchgate.net While traditional methods often rely on pressurized hydrogen gas, electrochemical approaches provide an alternative. researchgate.netgoogle.com Cathodic reduction can be used to hydrogenate the allyl group's C=C double bond in a molecule like 4-allyl-2-methoxyphenyl 2-methylbutyrate.

In this process, the unsaturated compound receives electrons at the cathode surface. This reaction, typically carried out in a protic solvent that can act as a proton source, leads to the saturation of the double bond. A key advantage of catalytic hydrogenation is its selectivity; alkene double bonds are generally much more reactive to reduction than other functional groups like esters or aromatic rings under mild conditions. libretexts.org This allows for the selective reduction of the allyl group without affecting other parts of the ester molecule. The process is highly sensitive to the steric environment around the double bond, with the catalyst approaching from the more accessible face. libretexts.org

Derivatization Techniques for Molecular Modification

Derivatization of the parent molecule, this compound, can be strategically employed to introduce new functional groups or modify existing ones. These modifications can significantly impact the molecule's properties, such as its solubility, stability, and interactions with biological targets. uniroma1.itresearchgate.netnih.gov The primary sites for such modifications are the aromatic ring, the allyl group, and the ester moiety.

The introduction of a formyl group (-CHO) onto the aromatic ring of phenolic compounds can serve as a key step in the synthesis of more complex derivatives, potentially influencing the molecule's electronic properties and its ability to interact with biological systems. One of the classic methods for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This reagent can then attack an electron-rich aromatic substrate, leading to the introduction of a formyl group after hydrolysis. wikipedia.org

While the Vilsmeier-Haack reaction is a well-established method for the formylation of activated arenes like phenols and anilines, a review of the scientific literature did not yield specific examples of its application to this compound or its close ester analogues for the explicit purpose of modulating physicochemical and pharmacodynamic profiles. wikipedia.org Research has described the substitution of the formyl group in 4-formyl phenols with donating groups in reactions with active alkyl halides, proceeding alongside O-alkylation and ortho-addition with dearomatization. kirj.ee

Another approach to formylation involves the use of dichloromethyl methyl ether with a Lewis acid, which has been shown to be effective for various substituted benzenes, including those with phenol-protecting groups like methyl and allyl ethers. researchgate.net However, the direct application of "substituted methyl formyl reagents" to eugenol esters for systematic profile modulation is not extensively documented in the available literature.

The table below summarizes the general reactivity of formylation reagents with aromatic compounds, which could theoretically be applied to analogues of the target compound.

| Reagent System | Substrate Type | Product Type | Reference |

| POCl₃ / DMF (Vilsmeier Reagent) | Electron-rich arenes (e.g., phenols, anilines) | Aryl aldehydes | wikipedia.orgorganic-chemistry.org |

| Dichloromethyl methyl ether / AgOTf | Substituted benzenes | Aryl aldehydes | researchgate.net |

| Dichloromethyl methyl ether / FeCl₃ | Methoxyphenyl boronic acids | Methoxybenzaldehydes | uniroma1.it |

The allyl group present in this compound provides a critical handle for introducing chirality into the molecule. A powerful and widely utilized method for this purpose is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org This reaction involves the reaction of an allylic substrate, typically bearing a leaving group such as an acetate (B1210297), with a nucleophile in the presence of a palladium catalyst. organic-chemistry.org

The asymmetric variant of this reaction, known as the Trost asymmetric allylic alkylation (AAA), employs chiral ligands to control the stereochemical outcome, leading to the formation of a specific enantiomer of the product with high enantiomeric excess (ee). organic-chemistry.orgwikipedia.org The mechanism proceeds through the formation of a π-allyl palladium complex. The chiral ligand environment around the palladium atom dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, thereby inducing asymmetry in the final product. organic-chemistry.org

This methodology has been successfully applied to a wide range of substrates and nucleophiles, allowing for the enantioselective formation of C-C, C-N, and C-O bonds. organic-chemistry.orgnih.gov For analogues of this compound, this would typically involve modifying the allyl group to introduce a suitable leaving group, followed by reaction with a nucleophile in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. organic-chemistry.org

| Substrate | Nucleophile | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference |

| (E)-3-(4-Methoxyphenyl)allyl acetate | Morpholine | Not specified (heterogeneous catalyst) | Not applicable (racemic) | unl.edu |

| Racemic 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S,S)-Trost Ligand | High ee (specific value depends on conditions) | organic-chemistry.orgwikipedia.org |

| 2-Arylresorcinols | Allyl carbonates | L4 (a chiral phosphine ligand) | up to 82:18 er | nih.gov |

| Iodobenzene, allyl acetate, ethyl alaninate | - | Chiral aldehyde CA-1 and chiral ligand L7 | up to 96% ee | nih.gov |

This methodology represents a powerful tool for the synthesis of chiral analogues of this compound, which could be instrumental in investigating the stereoselectivity of its biological activities.

Spectroscopic Elucidation and Structural Characterization of 4 Allyl 2 Methoxyphenyl 2 Methylbutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-Dimensional NMR (¹H, ¹³C NMR) Analyses for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the structure of 4-allyl-2-methoxyphenyl 2-methylbutyrate (B1264701). These analyses reveal the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays signals corresponding to the unique carbon atoms in the molecule. The chemical shift values for each carbon provide insights into its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.00 - 6.80 | m |

| 5.95 | m |

| 5.10 | m |

| 3.80 | s |

| 3.35 | d |

| 2.60 | m |

| 1.70 | m |

| 1.25 | d |

| 0.95 | t |

Two-Dimensional NMR (e.g., HSQC) Methodologies for Structural Assignment

Two-dimensional (2D) NMR techniques are employed to further confirm the structural assignments made from 1D NMR data. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the signals of protons directly attached to carbon atoms. This correlation helps to unambiguously assign the proton and carbon signals, confirming the connectivity within the molecule. For instance, an HSQC spectrum would show a cross-peak connecting the proton signal at 3.80 ppm to the carbon signal at 55.9 ppm, confirming their assignment to the methoxy (B1213986) group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentographic Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and separated from other components in a chromatographic column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

Key Fragmentation Peaks for 4-Allyl-2-methoxyphenyl 2-methylbutyrate:

m/z 248: Molecular ion peak [M]⁺.

m/z 164: Loss of the 2-methylbutyryl group, corresponding to the eugenol (B1671780) fragment [C₁₀H₁₂O₂]⁺.

m/z 149: Further fragmentation of the eugenol moiety.

m/z 85: The 2-methylbutyryl cation [C₅H₉O]⁺.

m/z 57: Loss of CO from the 2-methylbutyryl cation, corresponding to the butyl cation [C₄H₉]⁺.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of the compound. For this compound, with a molecular formula of C₁₅H₂₀O₃, the calculated exact mass is 248.14124 g/mol . ni.ac.rsresearchgate.net HRMS analysis would confirm this exact mass, providing a high degree of confidence in the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3075 | =C-H stretch (alkene, aromatic) |

| 2965, 2875 | C-H stretch (alkane) |

| ~1760 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1510 | C=C stretch (aromatic) |

| ~1270, 1140 | C-O stretch (ester, ether) |

| ~995, 915 | =C-H bend (alkene) |

Computational Chemistry and Molecular Modeling of 4 Allyl 2 Methoxyphenyl 2 Methylbutyrate

Quantum Chemical Calculations for Molecular Conformation and Interactions (e.g., Semiempirical Methods, DFT)

Quantum chemical calculations are fundamental to understanding the three-dimensional structure (conformation) and electronic properties of 4-allyl-2-methoxyphenyl 2-methylbutyrate (B1264701), which in turn govern its interactions with biological targets. The primary methods employed for such analyses are semi-empirical methods and Density Functional Theory (DFT).

Semi-empirical methods, which are based on the Hartree-Fock formalism, utilize empirical parameters to simplify calculations, making them suitable for large molecules. wikipedia.org Methods like PM3 have been successfully used to study eugenol (B1671780) derivatives, providing insights into their electronic and molecular descriptors. walisongo.ac.id These methods are particularly useful for initial conformational searches and for generating a large number of structures to identify low-energy conformers. nih.gov While computationally less expensive, their accuracy can be limited if the molecule under study differs significantly from the compounds used for their parameterization. wikipedia.org

Density Functional Theory (DFT) offers a higher level of theory by calculating the electron density of a molecule to determine its energy and other properties. DFT methods, often with empirical corrections for dispersion forces (DFT-D), are well-suited for accurately modeling non-bonding interactions, which are crucial in biological systems. rsc.org For molecules with flexible side chains and multiple rotatable bonds, like 4-allyl-2-methoxyphenyl 2-methylbutyrate, DFT calculations can precisely determine the preferred spatial arrangement of the allyl, methoxy (B1213986), and 2-methylbutyrate groups. nih.gov Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them, which is critical for understanding how the molecule might bind to a receptor. chemrxiv.org For instance, DFT calculations can elucidate intramolecular hydrogen bonding and steric effects that dictate the molecule's final three-dimensional shape. nih.gov

A typical workflow for the conformational analysis of this compound would involve an initial scan using a semi-empirical method to identify a set of low-energy conformers. These selected conformers would then be subjected to full geometry optimization and energy calculation using a more robust DFT method, such as B3LYP with an appropriate basis set, to obtain accurate geometric parameters and relative energies.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Description | Advantages | Limitations |

| Semi-empirical (e.g., PM3, AM1) | Uses approximations and parameters from experimental data to simplify Hartree-Fock calculations. wikipedia.org | Fast, suitable for large molecules and initial conformational screening. nih.gov | Accuracy is dependent on the parameterization and may be lower for novel structures. wikipedia.org |

| Density Functional Theory (DFT) | Calculates electronic structure based on electron density. rsc.org | High accuracy for geometries and energies, good for studying interactions. chemrxiv.org | Computationally more demanding than semi-empirical methods. |

Structure-Activity Relationship (SAR) Modeling Applications for Biological Efficacy Prediction

Structure-Activity Relationship (SAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives of eugenol, including this compound, SAR studies are invaluable for predicting their efficacy as potential therapeutic or agrochemical agents and for understanding the molecular features that drive their activity.

By systematically modifying the structure of a lead compound like eugenol and evaluating the biological activity of the resulting analogues, researchers can build predictive models. nih.gov For example, studies on eugenol esters have explored how changes in the ester group affect their insecticidal or antimicrobial properties. researchgate.netmdpi.com

A specific application of SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use statistical methods to create mathematical equations that link molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) to biological activity. walisongo.ac.id A QSAR study on eugenol derivatives identified key descriptors influencing their antioxidant activity, including the net charge on specific carbon and oxygen atoms and the energy of the Highest Occupied Molecular Orbital (HOMO). walisongo.ac.id

The resulting QSAR equation allows for the prediction of the antioxidant activity of new, unsynthesized eugenol derivatives. This predictive power can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. For this compound, a QSAR model could be developed by synthesizing a library of related esters with varying alkyl chains and correlating their measured biological activity (e.g., anti-inflammatory or antifungal) with computed molecular descriptors.

Table 2: Example of a QSAR Equation for Eugenol Derivatives' Antioxidant Activity

| Equation | Statistical Parameters |

| log(1/IC50) = -3.3026(qC6) - 4.7450(qC7) + 3.2746(qO12) + 0.6326(HOMO) - 0.0086(Hydration Energy) + 4.8053 | n = 8; R = 1.000; s = 0.004; F = 3655.537 |

This table is based on a QSAR study of eugenol derivatives and illustrates the type of model that can be generated. The descriptors are net charges (q) on specific atoms and molecular orbital energies (HOMO). walisongo.ac.id

In Silico Approaches for Chemical Structure Design

In silico approaches to chemical structure design leverage computational tools to rationally design novel molecules with desired biological activities, starting from a lead compound. For this compound, which is a derivative of the natural product eugenol, such approaches are instrumental in exploring its potential as a scaffold for new therapeutic agents. researchgate.net

A cornerstone of in silico design is molecular docking. This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target to form a stable complex. researchgate.netnih.gov By simulating the docking of a library of eugenol derivatives into the active site of a target enzyme or receptor, researchers can estimate their binding affinities and identify the most promising candidates for synthesis and experimental testing. nih.govcolab.ws For example, docking studies on eugenol derivatives have been used to predict their binding to targets like the NorA efflux pump in bacteria and cyclooxygenase enzymes related to inflammation. nih.govresearchgate.net

The insights gained from docking can guide the modification of the lead structure. For instance, if docking reveals a void in the binding pocket, the structure of this compound could be modified to include a functional group that fills this space, potentially increasing binding affinity and biological activity.

Another critical in silico tool is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net These predictions help to identify potential liabilities in a drug candidate at an early stage, such as poor oral bioavailability or potential for toxicity, allowing for structural modifications to mitigate these issues. researchgate.net

Identify a biological target.

Dock the lead compound (e.g., this compound) into the target's active site.

Analyze the binding interactions and identify opportunities for structural modification.

Design a virtual library of new derivatives.

Dock the new derivatives and predict their ADMET properties.

Prioritize the most promising candidates for chemical synthesis and biological evaluation.

This computational-driven approach accelerates the discovery of novel and more effective compounds based on the 4-allyl-2-methoxyphenyl scaffold.

Biological Activities and Pharmacological Mechanisms in Non Human Biological Systems

Enzyme Inhibition Studies

Derivatives of eugenol (B1671780) have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system. Studies have shown that novel synthetic eugenol derivatives can be effective inhibitors of AChE. nih.gov For instance, certain eugenol derivatives demonstrated inhibitory activity with Kᵢ (inhibition constant) values ranging from 90.10 nM to 379.57 nM against AChE. nih.gov

The parent compound, eugenol (4-allyl-2-methoxyphenol), has also been identified as an inhibitor of AChE. researchgate.netnih.gov Research indicates that eugenol inhibits AChE in a dose-dependent manner. researchgate.net In experimental models of neurotoxicity, treatment with eugenol helped restore normal acetylcholinesterase levels in the brain cortex of rats subjected to chemical-induced toxicity. nih.gov Furthermore, in rats with scopolamine-induced cognitive deficits, eugenol administration was found to attenuate the increase in acetylcholinesterase activity in the hippocampus. nih.gov The inhibitory potential of eugenol and its derivatives against AChE suggests a role in modulating cholinergic system activity. nih.govresearchgate.netnih.gov

Antimicrobial Research

The antibacterial properties of 4-Allyl-2-methoxyphenyl 2-methylbutyrate (B1264701) are primarily understood through the extensive research on its precursor, eugenol. Eugenol has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govworldwidejournals.com It has shown significant efficacy against foodborne pathogens and food spoilage bacteria. nih.gov

In one study, eugenol exhibited inhibitory action against Staphylococcus aureus (a Gram-positive bacterium) with a reported IC₅₀ value of 0.75 mM. nih.gov It has also been shown to be effective against the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.125 µg/mL and a minimum bactericidal concentration (MBC) of 0.250 µg/mL. nih.gov The mechanism of action is believed to involve altering the permeability of the bacterial cell membrane, which leads to the leakage of intracellular components. nih.gov Another related compound, 4-allylbenzene-1,2-diol, also showed strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae, by damaging the integrity of the cell membrane. nih.gov

| Bacteria Strain | Type | Measurement | Value | Reference |

| Staphylococcus aureus | Gram-Positive | IC₅₀ | 0.75 mM | nih.gov |

| Shewanella putrefaciens | Gram-Negative | IC₅₀ | >10 mM | nih.gov |

| Escherichia coli | Gram-Negative | MIC | 0.125 µg/mL | nih.gov |

| Escherichia coli | Gram-Negative | MBC | 0.250 µg/mL | nih.gov |

The antifungal characteristics of 4-Allyl-2-methoxyphenyl 2-methylbutyrate are inferred from the well-documented antifungal activity of eugenol. Eugenol exhibits significant efficacy against a wide array of fungal species, including those of clinical relevance such as Candida and Aspergillus species. nih.gov Its mode of action is thought to involve disrupting the fungal cell membrane, inhibiting the formation of biofilms, and interfering with various virulence factors. nih.govnih.gov

Research has demonstrated eugenol's inhibitory effects against various Candida strains, with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.25 to 2 mg/mL. mdpi.com For example, against Candida albicans, MIC values between 0.475 to 0.625 mg/mL have been reported. mdpi.com Eugenol's activity is attributed to its ability to bind to ergosterol (B1671047) within the fungal cell membrane, leading to altered permeability. nih.govmdpi.com It has also shown activity against Aspergillus fumigatus, including azole-resistant strains, with antibiofilm activity observed at concentrations ranging from 312 to 500 µg/mL. frontiersin.orgnih.gov Furthermore, eugenol has been studied for its effects on plant-pathogenic fungi like Botrytis cinerea, where it was found to have an IC₅₀ value of 38.6 ppm on mycelial growth. nih.gov

| Fungal Strain | Measurement | Value | Reference |

| Candida spp. (clinical isolates) | MIC Range | 0.25–2 mg/mL | mdpi.com |

| Candida tropicalis | MIC Range | 0.4–0.8 mg/mL | mdpi.com |

| Candida krusei | MIC Range | 0.2–0.4 mg/mL | mdpi.com |

| Aspergillus fumigatus (azole-resistant) | Antibiofilm Activity | 312–500 µg/mL | frontiersin.orgnih.gov |

| Botrytis cinerea | IC₅₀ (mycelial growth) | 38.6 ppm | nih.gov |

Cellular Studies: Cytotoxicity in In Vitro Mammalian Cell Lines (e.g., Human Lung Fibroblast, Melanoma, Breast Cancer Cells)

The cytotoxic potential of this compound and related eugenol compounds has been evaluated in various mammalian cancer cell lines. Preclinical studies indicate that eugenol may be effective against several types of cancer, including those of the breast, lung, and melanoma. nih.gov

A related methoxyphenyl compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to suppress breast cancer progression by inducing apoptosis and inhibiting cell survival and migration. nih.gov This compound acts as a dual-targeting agent for vascular endothelial growth factor receptor 2 (VEGFR2) and PPARγ, both of which are implicated in breast cancer. nih.gov In studies on human melanoma cell lines, the cytotoxicity of certain compounds was found to be dependent on the melanin (B1238610) content of the cells, suggesting that accumulation in melanin-rich cells could enhance their effect. nih.gov While direct studies on this compound in human lung fibroblast cells are not prominent in the reviewed literature, the activity of its parent compound and derivatives in other cancer cell lines suggests a potential for cytotoxic activity.

Antioxidant Properties and Oxidative Stress Mitigation in Animal Model Tissue Homogenates (e.g., Cerebral Cortex)

The antioxidant properties of this compound are largely attributed to its eugenol component. Eugenol acts as a potent phenolic antioxidant, protecting against oxidative damage in various biological systems, including the brain. nih.gov Studies using rat brain cortex homogenates have demonstrated that eugenol can counteract neurotoxicity induced by chemical agents like chlorpyrifos. nih.gov Treatment with eugenol was shown to restore the levels of antioxidant enzymes and suppress lipid peroxidation, thereby mitigating oxidative stress. nih.gov

In models of cerebral ischemia-reperfusion injury in rats, eugenol administration has been found to reduce the infarct area and relieve brain tissue injury by suppressing oxidative injury and inflammation. researchgate.net It achieves this by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netmdpi.com Furthermore, in primary murine cortical cultures, eugenol protected neuronal cells from oxidative injury induced by xanthine/xanthine oxidase. nih.gov The mechanism for this protection involves the activation of the Nrf2 pathway, a central regulator of cellular responses to oxidative stress, which leads to a reduction in intracellular reactive oxygen species (ROS). nih.gov

| Model System | Effect of Eugenol/Related Compounds | Key Findings | Reference |

| Rat Brain Cortex (Chlorpyrifos-induced toxicity) | Neuroprotection | Restored antioxidant enzyme levels, suppressed lipid peroxidation. | nih.gov |

| Rat Cerebral Ischemia/Reperfusion | Neuroprotection | Reduced infarct area, increased SOD and GSH-Px activity, decreased MDA. | researchgate.net |

| Primary Murine Cortical Cultures | Neuroprotection | Reduced neuronal injury from xanthine/xanthine oxidase. | nih.gov |

| HEK-293 Cells | Cellular Protection | Reduced intracellular ROS via Nrf2 pathway activation. | nih.gov |

| Rat Cerebral Ischemia/Reperfusion | Antioxidant Effect | Decreased levels of MDA and increased activities of SOD and GSH-Px. | mdpi.com |

Investigations in other Biological Models (e.g., Larvicidal, Anti-Leishmaniasis)

While direct studies on the larvicidal and anti-leishmanial properties of this compound are not extensively documented in publicly available research, the biological activities of its parent compound, eugenol (4-allyl-2-methoxyphenol), and its derivatives have been the subject of various scientific investigations. These studies provide a foundation for understanding the potential biological activities of eugenol esters like this compound.

Larvicidal Activity of Eugenol Derivatives

Eugenol, the primary constituent of clove essential oil, has demonstrated notable larvicidal effects against various mosquito species. nih.gov Research has extended to the synthesis and evaluation of eugenol derivatives to explore structure-activity relationships and potentially enhance their insecticidal potency. nih.govmdpi.com

One area of investigation has been the modification of the hydroxyl group of eugenol, which is esterified in this compound. Studies on other eugenol derivatives have shown that such chemical modifications can significantly influence their larvicidal efficacy. For instance, the larvicidal activity of synthetic eugenol derivatives against the dengue vector, Aedes aegypti, has been assessed, with results indicating a wide range of potencies. nih.gov The oxidation of the allylic double bond in some esterified eugenol derivatives was found to increase their larvicidal potency. nih.gov

Further research into eugenol derivatives has explored their effects on the viability of insect cells, such as the Sf9 cells from the fall armyworm (Spodoptera frugiperda). mdpi.com These studies have identified that certain esterified derivatives exhibit significant toxicity to these insect cells, in some cases exceeding the potency of commercial insecticides. mdpi.com The structural changes introduced through esterification appear to play a crucial role in their insecticidal activity. mdpi.com

The following table summarizes the larvicidal activity of eugenol and clove essential oil against Anopheles stephensi, the primary vector for malaria in India.

| Sample | LC50 (ppm) | LC90 (ppm) |

| Clove Essential Oil | 57.49 | 93.14 |

| Eugenol | 86.96 | 128.18 |

| Data sourced from a comparative study on the larvicidal activity against Anopheles stephensi. nih.gov |

Anti-Leishmaniasis Activity of Eugenol and its Analogs

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a significant area of pharmacological research. Eugenol has been identified as a natural compound with promising anti-leishmanial properties. nih.govscielo.brnih.gov

Studies have shown that eugenol exhibits in vitro activity against Leishmania mexicana promastigotes, with a reported half-maximal inhibitory concentration (IC50) of 2.72 µg/mL. nih.govnih.gov The mechanism of action is thought to involve a reduction in the metabolic activity of the parasite and a decrease in lipid storage, rather than direct damage to the cell membrane at lower concentrations. nih.govnih.gov

The development of eugenol analogs, including those with 1,2,3-triazole fragments, has been pursued to enhance anti-leishmanial efficacy. scielo.br These synthetic derivatives have shown significant leishmanicidal effects against intracellular Leishmania braziliensis. scielo.br The modification of the eugenol structure is a key strategy in the development of new potential agents against this neglected tropical disease.

The table below presents the half-maximal effective concentration (EC50) of two novel eugenol analogs against Leishmania braziliensis.

| Compound | EC50 (µmol L-1) | Selectivity Index (SI) |

| 8c | 28.09 | 9.7 |

| 8h | 52.03 | > 5.7 |

| Data from a study on novel eugenol analogs containing 1,2,3-triazole fragments. scielo.br |

Analytical Methodologies for Isolation and Quantification in Complex Biological and Environmental Matrices

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone of modern analytical chemistry for separating the components of a mixture. For compounds like 4-Allyl-2-methoxyphenyl 2-methylbutyrate (B1264701), found in natural extracts, gas and liquid chromatography are the most powerful and commonly employed techniques.

Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile organic compounds, making it highly suitable for the essential oil matrices where 4-Allyl-2-methoxyphenyl 2-methylbutyrate is found. tisserandinstitute.org The fundamental principle of GC relies on the partitioning of compounds between a gaseous mobile phase and a stationary phase within a long, thin capillary column. tisserandinstitute.org As the sample travels through the column, its components separate based on their boiling points and affinity for the stationary phase.

In the analysis of plant extracts, GC is frequently coupled with a mass spectrometry (MS) detector (GC-MS). This combination provides not only the retention time of a compound from the GC, which aids in identification, but also its mass spectrum from the MS, which gives detailed structural information based on the fragmentation pattern of the molecule. tisserandinstitute.org

A practical application of this is seen in the analysis of methanolic leaf extracts from the invasive weed Hyptis suaveolens. In one study, GC-MS analysis identified 35 distinct chemical compounds, including this compound. researchgate.net The compound was identified with a retention time of 7.63 minutes, constituting 0.29% of the total identified compounds in the extract. researchgate.net This demonstrates the capability of GC-MS to profile and identify specific, minor components within a highly complex mixture of phytochemicals such as alkaloids, terpenes, and phenolics. researchgate.net

The following table summarizes the GC-MS findings for this compound and other selected compounds from the Hyptis suaveolens extract.

Table 1: Selected Compounds Identified in Hyptis suaveolens Leaf Extract by GC-MS

| Retention Time (min) | Compound Name | Percentage of Compound (%) |

|---|---|---|

| 7.28 | Phenol (B47542), 2-methoxy-3-(2-propenyl) | 2.13 |

| 7.63 | This compound | 0.29 |

| 8.07 | Caryophyllene | 0.30 |

Data sourced from a GC-MS analysis of a methanolic leaf extract. researchgate.net

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for less volatile, polar, or thermally unstable molecules. Although this compound is amenable to GC analysis, LC-MS provides a complementary technique that is often superior for quantitative analysis due to its high sensitivity and specificity.

In LC-MS, separation occurs in a liquid mobile phase, which allows for the analysis of a broader range of compounds without the requirement of volatility. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components separate based on their interactions with the stationary phase. The eluent from the LC column is then introduced into a mass spectrometer for detection and quantification.

For quantitative studies in complex plant matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective. An ultrasensitive analysis method developed for quantifying endogenous brassinosteroids in minute plant samples highlights the power of this approach. nih.govresearchgate.net This method, which uses dispersive matrix solid-phase extraction followed by LC-MS/MS, achieves extremely low limits of detection, in the range of 1.38–6.75 pg/mL for the target compounds. nih.govresearchgate.net The high precision of the method, with intraday and interday variations often below 10% and 18% respectively, underscores its reliability for quantifying trace-level compounds in plant tissues. nih.govresearchgate.net Such a strategy could be adapted for the precise quantification of this compound in various biological samples.

Sample Preparation and Extraction Strategies from Natural Sources

The quality of analytical data is heavily dependent on the sample preparation step. The goal is to isolate the analyte of interest from the bulk matrix, which can interfere with the analysis, and to concentrate it to a level detectable by the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. researchgate.net It is a form of digital chromatography used to concentrate and purify analytes from a solution by sorption onto a solid sorbent, followed by elution with a solvent of appropriate polarity. researchgate.net

This technique is highly effective for cleaning up complex samples prior to chromatographic analysis. For instance, a method for determining eugenol (B1671780), a structurally related compound to this compound, in fish samples utilizes SPE with a C18 sorbent for cleanup after an initial acetonitrile (B52724) extraction. nih.gov This procedure resulted in high average recoveries (94.85–103.61%) and a low limit of detection (2.5 μg/kg), demonstrating the efficiency of SPE in removing interfering matrix components and concentrating the analyte. nih.gov Various sorbents can be employed in SPE, from silica-based materials to polymeric phases, allowing for the selective enrichment of a wide range of compounds, including those found in essential oils and other natural products. researchgate.net

For volatile and semi-volatile compounds in liquid or solid matrices, microvial insert thermal desorption offers a streamlined and solvent-free approach to sample introduction for GC-MS. gerstelus.comgerstelus.com In this technique, a small amount of the sample, such as an essential oil, is placed directly into a glass microvial. gerstelus.com The microvial is then inserted into a thermal desorption tube, which is heated in a thermal desorption unit (TDU). gerstelus.com

Volatile analytes are vaporized and transferred directly to the GC-MS system, while non-volatile matrix components, such as oils and lipids, are left behind in the disposable microvial. gerstelus.com This direct sample introduction method prevents contamination of the GC inlet and column, simplifying sample preparation and reducing analysis time. gerstelus.com Studies have shown this technique to be effective for analyzing aroma compounds in edible oils, with different microvial designs, such as those with slits, being evaluated to optimize the transfer of higher boiling point compounds. gerstelus.comgerstelus.com A procedure combining cloud point extraction with direct microvial insert thermal desorption has been successfully developed for determining trace levels of haloanisoles in alcoholic beverages, achieving detection limits in the low ng/L range. nih.gov This demonstrates the technique's high sensitivity and applicability to complex liquid samples. nih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. | High selectivity, good for cleanup and concentration, versatile sorbents. | Determination of eugenol in fish tissue, fractionation of wine volatiles. researchgate.netnih.gov |

| Microvial Insert Thermal Desorption | Direct heating of sample in a vial to release volatiles for GC analysis. | Solvent-free, minimizes matrix contamination, simple and fast. | Analysis of aroma compounds in edible oils, determination of haloanisoles in beverages. gerstelus.comnih.gov |

Challenges in Analysis of Complex Essential Oil and Plant Extracts

The analysis of essential oils and plant extracts is inherently challenging due to their chemical complexity. These natural products are mixtures of dozens or even hundreds of different compounds, often with similar chemical structures and a wide range of concentrations. tisserandinstitute.org

One of the primary challenges in GC-MS analysis is the co-elution of compounds, where two or more substances exit the chromatographic column at the same time. tisserandinstitute.org This is particularly problematic for isomers, such as cis/trans isomers or certain sesquiterpenes, which may have very similar mass spectra, making unambiguous identification difficult without additional information like retention indices. tisserandinstitute.org

Furthermore, many essential oils contain compounds that are not yet present in commercial mass spectral libraries. tisserandinstitute.org A recent analysis of an essential oil from Piper gaudichaudianum Kunth revealed that an unknown molecule accounted for 27% of the entire oil, necessitating its isolation for full structural elucidation. chromatographyonline.com This highlights the constant discovery of new natural products and the limitations of current databases.

To address the immense complexity and achieve better separation, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed. monash.edu.my GC×GC provides significantly higher separation power than conventional GC, allowing for a more detailed profiling of complex samples and the discovery of minor components that would otherwise be hidden under major peaks. monash.edu.myresearchgate.net However, even with the most advanced instrumentation, the complete characterization of all components in a plant extract remains a formidable analytical task, often requiring the use of multiple complementary analytical techniques to cover the full spectrum of compounds present. nih.gov

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tailored Biological Profiles

The synthesis of derivatives from naturally occurring compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) is a well-established strategy in medicinal chemistry to enhance efficacy and explore structure-activity relationships. Research into analogous eugenol esters, such as 4-allyl-2-methoxyphenyl propionate, 4-allyl-2-methoxyphenyl butanoate, and 4-allyl-2-methoxyphenyl isobutanoate, has demonstrated that modifications to the ester group can significantly influence their biological effects, including their cytotoxicity against cancer cell lines. chemicalbook.com

Future research focused on 4-Allyl-2-methoxyphenyl 2-methylbutyrate (B1264701) would likely involve the systematic synthesis of a library of analogs. This could be achieved by:

Varying the Acyl Chain: Introducing modifications to the 2-methylbutyrate moiety, such as altering the chain length, branching, or introducing cyclic structures.

The goal of this synthetic exploration would be to develop new molecules with tailored biological profiles, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.

Elucidation of Broader Biological Target Interactions and Mechanisms

The biological activities of the parent compound, eugenol, are multifaceted, with known antioxidant, anti-inflammatory, and antimicrobial properties. It is plausible that 4-Allyl-2-methoxyphenyl 2-methylbutyrate shares some of these characteristics, while also possessing unique biological targets owing to its ester structure.

A crucial area for future research will be to move beyond preliminary activity screenings and identify the specific molecular targets and signaling pathways modulated by this compound. This would involve a range of modern biological techniques, including:

Target Identification Studies: Employing methods such as affinity chromatography, proteomics, and genetic screening to identify the proteins and enzymes with which the compound interacts.

Mechanism of Action Studies: Investigating the downstream effects of these interactions on cellular processes, such as gene expression, protein function, and metabolic pathways.

Unraveling the intricate mechanisms of action will be paramount in understanding the full therapeutic potential of this compound and its analogs, and for identifying the disease contexts in which they might be most effective.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In contemporary drug discovery, computational tools play an indispensable role in accelerating the design and development of new therapeutic agents. For a compound like this compound, where empirical data may be limited, in silico methods offer a powerful approach to guide future research.

Advanced computational strategies that could be applied include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of analogs with their biological activities. This can help in predicting the activity of newly designed compounds before they are synthesized.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound and its analogs with potential biological targets at the atomic level. This can provide insights into the binding modes and the key molecular interactions that drive biological activity.

Pharmacokinetic and Toxicity Prediction: Utilizing computational models to predict the absorption, distribution, metabolism, excretion, and potential toxicity (ADMET) properties of novel analogs. This can aid in prioritizing the synthesis of compounds with more favorable drug-like properties.

By integrating these computational approaches with synthetic chemistry and biological testing, the process of lead optimization can be made more efficient and rational, ultimately expediting the journey from a promising compound to a potential therapeutic candidate.

Q & A

Q. What are the recommended methods for synthesizing 4-Allyl-2-methoxyphenyl 2-methylbutyrate with high purity?

Synthesis typically involves esterification between 4-allyl-2-methoxyphenol and 2-methylbutyric acid derivatives. Key steps include:

- Catalytic esterification : Use acid catalysts (e.g., H₂SO₄) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography with silica gel or recrystallization using ethanol/water mixtures to achieve >95% purity. Structural validation via X-ray crystallography ensures stereochemical accuracy .

Q. How should researchers handle and store this compound to ensure stability?

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in toxicity data be addressed for this compound?

- In vitro assays : Conduct OECD 439 (Skin Irritation) and 492 (Eye Irritation) tests to resolve discrepancies in dermal/ocular toxicity classifications .

- Comparative analysis : Cross-reference with structurally analogous esters (e.g., 4-allyl-2-methoxyphenyl acetate) to infer toxicity mechanisms .

- RIFM criteria : Apply standardized safety evaluation frameworks for fragrance-related compounds to assess dermal sensitization potential .

Q. What experimental approaches are recommended to study environmental degradation pathways?

- Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .

- Soil mobility studies : Use batch equilibrium tests (OECD 106) to determine adsorption coefficients (Kd) in different soil types .

- Microbial degradation : Incubate with soil microbiota and quantify biodegradation via CO₂ evolution (ISO 17556) .

Q. How to design experiments to assess the compound’s interaction with indoor surfaces?

Q. What strategies resolve structural vs. spectroscopic data discrepancies in synthesis?

- Crystallographic validation : Compare experimental X-ray data (bond lengths/angles) with DFT-optimized structures to identify conformational anomalies .

- Dynamic NMR : Analyze temperature-dependent spectral changes to detect rotameric equilibria in solution-phase structures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.